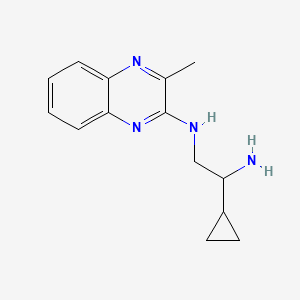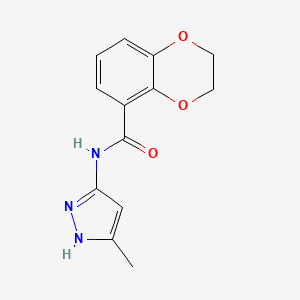
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as CQMA and belongs to a class of compounds known as diamines. CQMA has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The exact mechanism of action of CQMA is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. CQMA has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CQMA has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, CQMA has been found to have neuroprotective effects, which may help to prevent or slow the progression of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using CQMA in lab experiments is its potential therapeutic applications. CQMA has been found to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, there are also some limitations to using CQMA in lab experiments. One limitation is the potential for toxicity, which may limit its use in vivo. In addition, the exact mechanism of action of CQMA is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
将来の方向性
There are a number of future directions for the study of CQMA. One area of research is the optimization of its therapeutic applications. This may involve further study of its mechanism of action and the development of more effective delivery methods. Another area of research is the study of its potential use in combination with other drugs or therapies. This may help to enhance its therapeutic effects and reduce the potential for toxicity. Finally, there is a need for further study of the safety and toxicity of CQMA, particularly in vivo. This will be important for the development of safe and effective therapeutic applications.
合成法
The synthesis of CQMA involves the reaction of 3-methylquinoxaline-2-carboxaldehyde with cyclopropylamine and ethylenediamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.
科学的研究の応用
CQMA has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast, lung, and colon cancer. CQMA has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-9-14(16-8-11(15)10-6-7-10)18-13-5-3-2-4-12(13)17-9/h2-5,10-11H,6-8,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFOQVOQSSJRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7577222.png)
![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)
![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

